o-Phenylphenol-d5 Glucuronide
Description
Contextualization of Glucuronidation within Phase II Xenobiotic Biotransformation Pathways
The metabolism of xenobiotics—compounds foreign to an organism, such as drugs and pollutants—is a crucial survival mechanism. wikipedia.org This process typically occurs in two phases. Phase I reactions introduce or expose functional groups on the xenobiotic molecule, while Phase II reactions conjugate these modified compounds with endogenous molecules to facilitate their excretion. wikipedia.orgdrughunter.com
Phase II metabolism consists of several enzymatic conjugation reactions where a transferase enzyme links a xenobiotic or its Phase I metabolite to a polar, often charged, endogenous molecule. wikipedia.orguomus.edu.iqjove.com Besides glucuronidation, other major conjugation reactions include sulfonation (using sulfotransferases), glutathione (B108866) conjugation (using glutathione S-transferases), acetylation (using N-acetyltransferases), and methylation (using methyltransferases). drughunter.comuomus.edu.iqnih.gov These reactions generally increase the molecular weight and water solubility of the xenobiotic, transforming it into a form that is less biologically active and more easily eliminated from the body. wikipedia.orgjove.com The process is capacity-limited, depending on the availability of the conjugating agents and enzymes. jove.com
Glucuronidation is arguably the most significant Phase II pathway for the metabolism of xenobiotics and various endogenous compounds. uomus.edu.iqjove.com This prominence is due to the ready supply of the conjugating agent, D-glucuronic acid (derived from D-glucose), and the ability of a wide array of functional groups (including hydroxyl, carboxyl, amino, and thiol groups) to undergo this reaction. uomus.edu.iqjove.comsigmaaldrich.com The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.comontosight.ai These enzymes transfer glucuronic acid from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to the substrate. uomus.edu.iqwikipathways.org The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of the lipophilic substrate, aiding in its detoxification and subsequent excretion via urine or bile. jove.comontosight.aiwikipedia.org
o-Phenylphenol as a Model Xenobiotic for Metabolic Studies
o-Phenylphenol (OPP) is a phenolic compound used globally as a fungicide, disinfectant, and preservative. dergipark.org.trresearchgate.netnih.gov It is applied to citrus fruits and vegetables post-harvest to prevent mold and is an active ingredient in various disinfectant products used in homes and hospitals. dergipark.org.trnih.gov Its widespread use has made its metabolic fate a subject of extensive investigation. dergipark.org.tr
When OPP enters the body, it is primarily metabolized in the liver by the cytochrome P450 monooxygenase enzyme system. dergipark.org.tr The initial step is a Phase I oxidation reaction, which hydroxylates OPP to produce metabolites, most notably phenylhydroquinone (B131500) (PHQ). dergipark.org.trtandfonline.comtandfonline.com Following this activation, both the parent OPP and its metabolite PHQ undergo Phase II conjugation reactions. dergipark.org.tr
Conjugation is the primary mechanism for the disposition of OPP. The main metabolites found in urine are OPP-glucuronide and, to a lesser extent, OPP-sulfate. dergipark.org.trnih.gov The oxidized metabolite, PHQ, is also excreted as a glucuronide conjugate. nih.goviarc.fr Studies in rats have shown that these conjugated metabolites account for the vast majority of the excreted dose, with very little free OPP found in urine. nih.govnih.gov The metabolic pathway exhibits dose-dependent shifts; at low doses, sulfation is the major pathway, while at higher doses, the sulfation pathway becomes saturated, and glucuronidation becomes more prominent. dergipark.org.trnih.gov Research has also identified significant sex-based differences in metabolism, with male rats showing a much higher capacity to form both OPP-glucuronide and PHQ-glucuronide compared to females. nih.goviarc.fr
Role of Deuterated Analogs in Quantitative and Mechanistic Metabolism Studies
Deuterated analogs, also known as stable isotope-labeled (SIL) compounds, are powerful tools in modern analytical chemistry and metabolic research. acanthusresearch.com In these compounds, one or more hydrogen atoms are replaced by their stable, non-radioactive heavy isotope, deuterium (B1214612) (²H or D). acanthusresearch.com This substitution makes the molecule heavier without significantly altering its chemical properties. acanthusresearch.com
These deuterated compounds are invaluable as internal standards in quantitative analytical methods, particularly those using mass spectrometry (e.g., LC-MS/MS). acanthusresearch.comclearsynth.com When analyzing complex biological samples like urine or plasma, matrix effects can interfere with the measurement of the target analyte. A deuterated internal standard, which behaves almost identically to the non-labeled analyte during sample preparation and analysis, can be added in a known amount to correct for these variations, ensuring precise and accurate quantification. clearsynth.comresearchgate.net
Furthermore, deuteration can be used to investigate the mechanisms of metabolism. The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This can lead to a "kinetic isotope effect," where metabolic reactions that involve breaking this bond proceed more slowly for the deuterated compound. nih.gov This phenomenon allows researchers to probe which specific sites on a molecule are most vulnerable to metabolism and can help elucidate complex metabolic pathways. nih.govsimsonpharma.com In the context of OPP metabolism, o-Phenylphenol-d5 Glucuronide serves as a critical analytical standard. researchgate.net It is the deuterated isotopomer of the major OPP metabolite, synthesized specifically for use in studies that quantify the excretion of OPP-glucuronide from biological samples, thereby enabling more accurate assessments of exposure and metabolic disposition. researchgate.net
Data Tables
Properties of this compound
| Property | Value | Source |
| Synonym | [1,1'-Biphenyl]-2-yl-d5 β-D-Glucopyranosiduronic Acid | bioorganics.bizclearsynth.com |
| Molecular Formula | C₁₈H₁₃D₅O₇ | bioorganics.bizclearsynth.com |
| Molecular Weight | ~351.36 g/mol | clearsynth.com |
| Intended Use | Analytical Standard / Internal Standard | researchgate.net |
Major Metabolic Pathways of o-Phenylphenol
| Metabolic Step | Key Metabolite(s) | Primary Enzyme System | Significance | Source |
| Phase I | Phenylhydroquinone (PHQ) | Cytochrome P450 (e.g., CYP1A2) | Oxidation/Activation | dergipark.org.trtandfonline.com |
| Phase II | o-Phenylphenol-glucuronide, Phenylhydroquinone-glucuronide | UDP-glucuronosyltransferases (UGTs) | Detoxification and Excretion | dergipark.org.trnih.goviarc.fr |
| Phase II | o-Phenylphenol-sulfate | Sulfotransferases (SULTs) | Detoxification and Excretion (major at low doses) | dergipark.org.trnih.gov |
Principles of Isotope Dilution Mass Spectrometry for Metabolite Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high accuracy and precision in quantifying chemical substances. ontosight.aiwikipedia.org It is considered a definitive method in analytical chemistry and is frequently employed in applications demanding the highest level of reliability. wikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—the internal standard—to the sample being analyzed. ontosight.aiwikipedia.org In the case of quantifying o-Phenylphenol Glucuronide, this compound serves as this ideal internal standard.
The process begins by adding a precisely measured quantity of the deuterated standard to the biological sample (e.g., urine, blood plasma) containing the unknown quantity of the natural, non-labeled metabolite. wikipedia.org This mixture is then subjected to sample preparation steps, which may include extraction and purification. During these steps, any loss of the analyte will be accompanied by a proportional loss of the isotopically labeled standard.
Following preparation, the sample is analyzed by mass spectrometry. The mass spectrometer separates and detects ions based on their mass-to-charge ratio. Because the deuterated standard has a higher mass than the natural analyte due to the presence of deuterium atoms, the two can be distinguished and their respective signal intensities measured. ontosight.ai
The quantification is not based on the absolute signal intensity of the analyte, which can be affected by various factors, but on the ratio of the signal intensity of the natural analyte to that of the known amount of the added isotopic standard. wikipedia.org By comparing this measured ratio to a calibration curve generated from known ratios of the analyte and the standard, the exact amount of the metabolite in the original sample can be determined with high accuracy. clearsynth.com This approach effectively compensates for sample loss during preparation and for variations in instrument response, a phenomenon known as matrix effects. clearsynth.com
The key advantages of using a stable isotope-labeled internal standard like this compound in IDMS are:
High Accuracy and Precision: Corrects for analytical variability. nih.govontosight.ai
Correction for Matrix Effects: Mitigates the influence of other components in the sample on the analyte's signal. clearsynth.com
Reliable Quantification: Enables robust and reproducible measurements even at low concentrations.
Applications of Stable Isotope Tracers in Metabolic Pathway Elucidation
Stable isotope tracers, such as deuterated compounds, are indispensable tools for unraveling the complexities of metabolic pathways. nih.govnih.gov By introducing a labeled compound into a biological system, researchers can track the transformation of that compound and identify its various metabolites. mdpi.comsilantes.com This approach, often referred to as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolic processes. nih.gov
The use of stable isotope tracers allows for the unambiguous tracking of atoms through compartmentalized metabolic networks. nih.gov When a stable isotope-labeled compound is administered, it enters the metabolic machinery of the organism. As it is processed through various enzymatic reactions, the isotopic label is incorporated into downstream metabolites. By analyzing the distribution of the label in different molecules over time, scientists can map the flow of atoms and elucidate the connectivity of metabolic pathways. acs.org
In the context of xenobiotic research, administering a deuterated parent compound, such as o-Phenylphenol-d5, would allow researchers to trace its metabolic fate. By analyzing biological samples (e.g., urine, bile, blood) using techniques like liquid chromatography-mass spectrometry (LC-MS), they can identify all the metabolites that retain the deuterium label. This provides definitive evidence of which compounds are derived from the parent xenobiotic. nih.gov
For example, studies on the metabolism of o-Phenylphenol have identified o-Phenylphenol-glucuronide and conjugates of 2,5-dihydroxybiphenyl as major metabolites. nih.goviarc.fr The use of a deuterated tracer would confirm these pathways and could potentially uncover previously unknown or minor metabolic routes. This information is crucial for a comprehensive understanding of how a xenobiotic is processed and eliminated by the body. nih.gov
The key applications of stable isotope tracers in this field include:
Mapping Metabolic Pathways: Identifying the sequence of reactions a compound undergoes. mdpi.comsilantes.com
Determining Metabolic Flux: Quantifying the rate of turnover of metabolites through a pathway. acs.org
Identifying Novel Metabolites: Discovering new biotransformation products of a xenobiotic. nih.gov
Investigating Interspecies and Intersubject Metabolic Differences: Understanding how metabolism can vary between different species or individuals.
Research Gaps and Objectives for Comprehensive Investigation of this compound
While this compound is a valuable analytical standard, further research is needed to fully leverage its potential and to deepen our understanding of o-Phenylphenol metabolism.
Identified Research Gaps:
Limited Publicly Available Physico-Chemical Data: Detailed experimental data on properties such as water solubility, log P, and stability for this compound are not extensively documented in public databases. bioorganics.biznih.gov
Quantitative Contribution of Minor Metabolic Pathways: While glucuronidation is a major metabolic route for o-Phenylphenol, the quantitative importance of other pathways, especially under different exposure scenarios, requires more detailed investigation. Dose-dependent shifts in metabolism, such as the saturation of sulfation pathways at higher doses, have been observed for the parent compound. iarc.freuropa.eu How this impacts the formation of glucuronide conjugates across a wide range of exposures is not fully elucidated.
Influence of Gut Microbiome on Glucuronide Metabolism: The role of the gut microbiome in the deconjugation and further metabolism of o-Phenylphenol Glucuronide is an area that warrants more in-depth study.
Development of Advanced Analytical Methods: While IDMS is a powerful technique, there is always a need for the development of faster, more sensitive, and higher-throughput analytical methods for the comprehensive profiling of o-Phenylphenol metabolites in various biological matrices.
Objectives for Future Research:
Comprehensive Characterization: To conduct and publish a thorough characterization of the physico-chemical properties of this compound to support its broader use as a reference material.
Advanced Metabolic Profiling: To utilize o-Phenylphenol-d5 as a tracer in in-vivo and in-vitro studies to perform a comprehensive, quantitative mapping of all metabolic pathways of o-Phenylphenol, including the identification of novel or previously unquantified metabolites.
Investigating Dose-Dependent Kinetics: To perform studies that examine the kinetics of o-Phenylphenol glucuronidation at a range of doses to better understand the potential for metabolic pathway saturation and its toxicological implications.
Elucidating the Role of the Gut Microbiome: To design and execute studies aimed at understanding the impact of the gut microbiota on the enterohepatic circulation of o-Phenylphenol and its glucuronide conjugate.
Methodological Innovation: To develop and validate novel, high-throughput analytical methods using this compound as an internal standard for the rapid and sensitive screening of o-Phenylphenol exposure in large populations.
By addressing these research gaps and pursuing these objectives, the scientific community can gain a more complete understanding of the metabolism and disposition of o-Phenylphenol, with this compound playing a central role in enabling the necessary high-quality analytical measurements.
Properties
Molecular Formula |
C₁₈H₁₃D₅O₇ |
|---|---|
Molecular Weight |
351.36 |
Synonyms |
[1,1’-Biphenyl]-2-yl-d5 β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Synthetic Routes and Isotopic Labeling Strategies for O Phenylphenol D5 Glucuronide
Chemical Synthesis Methodologies for Glucuronide Conjugates
The chemical synthesis of glucuronides is a well-established field, though it presents unique challenges due to the stereochemistry and reactivity of the glucuronic acid moiety. acs.org These methods generally involve the coupling of a protected glucuronic acid donor with the aglycone, followed by deprotection steps to yield the final product.
The formation of the O-glycosidic bond between the glucuronic acid donor and the hydroxyl group of o-phenylphenol-d5 is the cornerstone of the chemical synthesis. Two of the most prominent methods for this transformation are the Koenigs-Knorr reaction and Schmidt's glucuronidation.
The Koenigs-Knorr reaction , a classical method for glycosidic bond formation, typically utilizes a glycosyl halide (e.g., a bromide) as the donor. tandfonline.comnih.gov The reaction is promoted by a heavy metal salt, such as silver or mercury salts, and more recently, cadmium carbonate has been shown to be an effective catalyst for the synthesis of aryl glucuronides. nih.govacs.orgnih.gov A significant challenge with this method can be the formation of orthoester by-products. nih.gov The reaction conditions, including the choice of promoter and solvent, are critical for controlling the stereoselectivity, aiming for the desired β-anomer which is the form typically produced in biological systems.
Schmidt's glucuronidation has emerged as a powerful alternative, often providing better yields and stereoselectivity. This method employs a trichloroacetimidate (B1259523) donor, which is activated by a Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2). researchgate.netrsc.org The synthesis of o-Phenylphenol-d5 Glucuronide has been successfully achieved using Schmidt's glucuronidation, highlighting its applicability for hindered phenols. nih.govresearchgate.netbenthamdirect.com The trichloroacetimidate donor is generally more stable than the corresponding glycosyl halide, making it easier to handle.
Table 1: Comparison of O-Glucuronide Bond Formation Strategies
| Feature | Koenigs-Knorr Reaction | Schmidt's Glucuronidation |
| Glycosyl Donor | Glycosyl halide (e.g., bromide) | Glycosyl trichloroacetimidate |
| Promoter/Catalyst | Heavy metal salts (e.g., Ag2CO3, CdCO3) | Lewis acids (e.g., BF3·OEt2, TMSOTf) |
| Key Advantages | Well-established, classical method | Generally higher yields and stereoselectivity, more stable donor |
| Potential Issues | Formation of orthoester by-products, use of toxic heavy metals | Requires careful control of reaction conditions to avoid side reactions |
| Applicability | Widely used for various aglycones | Particularly effective for hindered alcohols and phenols nih.govbenthamdirect.com |
To prevent unwanted side reactions during the glycosylation step, the hydroxyl and carboxyl groups of the glucuronic acid donor must be protected. The choice of protecting groups is crucial as they must be stable under the coupling conditions but readily removable at the end of the synthesis without affecting the newly formed glucuronide. acs.orgacs.org
Commonly used protecting groups for the hydroxyl functions (at positions 2, 3, and 4) are esters, such as acetates, or ethers, like benzyl (B1604629) groups. acs.orgacs.org The carboxyl group is typically protected as a methyl or benzyl ester. acs.orgacs.org For instance, the widely used glucuronic acid donor, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, has its hydroxyl groups protected by acetyl groups and the carboxyl group as a methyl ester.
Deprotection is a critical final step. Acetyl and methyl ester groups are typically removed under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) or lithium hydroxide. nih.gov However, this step can be problematic, especially for sterically hindered aglycones like o-phenylphenol, as it can lead to the formation of by-products through elimination reactions. nih.govbenthamdirect.com To address this, milder deprotection conditions have been developed. One innovative approach involves a two-step protocol using zinc acetate (B1210297) for the transesterification of the acetates followed by hydrolysis of the methyl ester, which has been successfully applied to the synthesis of this compound. nih.govresearchgate.net
Allyl-based protecting groups offer an alternative strategy, as they can be removed under neutral conditions using palladium chemistry, which is beneficial when dealing with sensitive molecules. acs.orgacs.orgnih.govepa.gov
Table 2: Common Protecting Groups for Glucuronic Acid and Their Deprotection
| Functional Group | Protecting Group | Common Deprotection Reagents | Notes |
| Hydroxyls (C2, C3, C4) | Acetyl (Ac) | NaOMe/MeOH, LiOH, Zn(OAc)2 | Base-labile, can lead to elimination by-products nih.govbenthamdirect.com |
| Benzyl (Bn) | Catalytic Hydrogenation (e.g., H2, Pd/C) | Removed under reductive conditions | |
| Allyl (All) | Palladium catalysts (e.g., Pd(PPh3)4) | Cleaved under mild, neutral conditions acs.orgacs.org | |
| Carboxyl (C6) | Methyl (Me) | Base hydrolysis (e.g., LiOH, NaOH) | Susceptible to basic conditions |
| Benzyl (Bn) | Catalytic Hydrogenation (e.g., H2, Pd/C) | Removed simultaneously with benzyl ethers | |
| Allyl (All) | Palladium catalysts (e.g., Pd(PPh3)4) | Cleaved under mild, neutral conditions acs.orgacs.org |
The synthesis of glucuronides is often more challenging than that of the corresponding glucosides due to the electronic-withdrawing nature of the carboxyl group at C-5, which reduces the reactivity of the anomeric center. acs.org A major challenge, as previously mentioned, is the final deprotection step, where basic hydrolysis of peracylated ester intermediates can lead to contaminating by-products from elimination. nih.govbenthamdirect.com This is particularly relevant when the sugar moiety is near a crowded environment, as is the case with o-phenylphenol. nih.govbenthamdirect.com
Innovations in this area focus on developing milder and more efficient protocols. The development of new catalysts, such as cadmium carbonate for the Koenigs-Knorr reaction, and the refinement of methods like Schmidt's glucuronidation represent significant advances. acs.orgnih.gov Furthermore, the introduction of novel protecting group strategies and milder deprotection techniques, such as the two-step protocol using zinc acetate, have been instrumental in overcoming the challenges associated with synthesizing complex glucuronides like this compound. nih.govresearchgate.net
Enzymatic Synthesis Approaches Utilizing UDP-Glucuronosyltransferases (UGTs)
Enzymatic synthesis offers a powerful and highly selective alternative to chemical methods for producing glucuronides. These approaches leverage the catalytic activity of UDP-glucuronosyltransferases (UGTs), the same enzymes responsible for glucuronidation in vivo. hyphadiscovery.comnih.govcriver.com UGTs catalyze the transfer of glucuronic acid from the high-energy donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. wikipedia.org
For the preparative synthesis of glucuronides, several in vitro biotransformation systems can be employed. These systems provide a controlled environment for the enzymatic reaction.
Recombinant UGTs : Using purified, recombinantly expressed UGT enzymes offers high specificity for the reaction. Different UGT isoforms exhibit different substrate specificities, so selecting the appropriate enzyme is key. hyphadiscovery.comcriver.com
Microsomal Preparations : Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in UGTs and can be used for glucuronide synthesis. hyphadiscovery.comnih.gov Human liver microsomes (HLM) contain a mixture of UGT isoforms and can be used to produce metabolites that are relevant to human metabolism. tandfonline.com
Whole-Cell Biotransformation : This approach uses engineered microbial cells (e.g., E. coli) that are programmed to express the necessary UGT enzyme and the machinery to produce the UDPGA cofactor. nih.govresearchgate.net This can be a cost-effective method for large-scale production as it avoids the need for enzyme purification and expensive cofactors.
Microbial biotransformation using certain strains of microorganisms that naturally produce UGTs can also be a viable method for generating glucuronides. hyphadiscovery.com
To maximize the yield of the desired glucuronide in an enzymatic system, several reaction parameters must be optimized.
Cofactor Concentration : A saturating concentration of the UDPGA cofactor is essential for driving the reaction forward. xenotech.com
Buffer and pH : The choice of buffer (e.g., Tris-HCl, phosphate) and maintaining an optimal pH (typically around 7.4) is critical for enzyme activity. nih.govresearchgate.net
Detergent Activation : Since UGTs are membrane-bound enzymes, their activity in vitro can be enhanced by the addition of membrane-disrupting agents like the pore-forming peptide alamethicin (B1591596). xenotech.comresearchgate.net The optimal concentration of alamethicin needs to be carefully determined. researchgate.net
Additives : The addition of magnesium chloride (MgCl2) can improve reaction rates by sequestering UDP, a by-product of the reaction that can act as a competitive inhibitor. xenotech.comnih.gov Bovine serum albumin (BSA) may also be included to bind inhibitory free fatty acids or to reduce non-specific binding of substrates. nih.govresearchgate.net
Table 3: Key Parameters for Optimization of UGT-Mediated Reactions
| Parameter | Typical Condition/Range | Purpose |
| Enzyme Source | Recombinant UGTs, Liver Microsomes, S9 fraction | To provide the catalytic UGT enzyme hyphadiscovery.com |
| Substrate Concentration | Dependent on enzyme kinetics (Km) | To ensure efficient conversion |
| UDPGA Concentration | e.g., 5 mM | To provide the glucuronic acid donor and drive the reaction nih.gov |
| Buffer | Tris-HCl or Phosphate buffer, pH ~7.4 | To maintain optimal pH for enzyme activity nih.govresearchgate.net |
| MgCl2 | e.g., 10 mM | To sequester the inhibitory by-product UDP xenotech.comnih.gov |
| Alamethicin | e.g., 10 µg/mL | To disrupt the microsomal membrane and expose the enzyme's active site xenotech.comresearchgate.net |
| Incubation Time & Temp. | e.g., 30-120 min at 37°C | To allow for sufficient product formation |
Deuterium (B1214612) Incorporation Strategies for o-Phenylphenol Precursors
The foundational step in synthesizing this compound is the preparation of the deuterated precursor, o-phenylphenol-d5. The strategic incorporation of deuterium atoms onto the o-phenylphenol scaffold requires careful selection of synthetic methods to ensure high levels of isotopic enrichment at specific positions.
The synthesis of deuterated aromatic compounds often involves hydrogen-deuterium (H-D) exchange reactions. tn-sanso.co.jp These reactions typically utilize a deuterium source, such as deuterium oxide (D₂O), and are often conducted under high temperature and pressure to facilitate the exchange. tn-sanso.co.jp The design for o-phenylphenol-d5 targets the replacement of five hydrogen atoms on one of the phenyl rings with deuterium. This can be achieved through various catalytic methods that promote H-D exchange on the aromatic rings. The choice of catalyst and reaction conditions is critical to achieving high isotopic incorporation while maintaining the structural integrity of the o-phenylphenol molecule.
Achieving regiospecificity—the control of deuterium placement at precise locations on the molecule—is a significant challenge in isotopic labeling. Several advanced techniques have been developed for the selective deuteration of aromatic compounds.
Metal-Catalyzed H/D Exchange: Transition metal catalysts are widely used for regioselective deuteration. nih.gov For instance, cationic Rhodium(III) complexes have been shown to effectively catalyze ortho-deuteration of acidic aromatic compounds using D₂O as the deuterium source. acs.org This approach could be adapted for o-phenylphenol, where the hydroxyl group can direct the catalyst to the ortho positions on its own ring. Similarly, iridium-based catalysts are also known to facilitate ortho-selective hydrogen isotope exchange. acs.org
Metal-Free Approaches: Newer methods avoid the use of heavy metals. One such technique utilizes photoexcitation in a deuterated solvent like hexafluoroisopropanol (HFIP-d1). nih.gov This method leverages the enhanced basicity of the aromatic ring in its excited state to achieve selective deuteration at positions that may be inaccessible through traditional catalytic methods. nih.gov Another metal-free approach employs tris(pentafluorophenyl)borane (B72294) as a catalyst, which can facilitate the deuteration of electron-rich aromatic compounds with deuterium oxide under mild conditions. tcichemicals.comtcichemicals.com
The following table summarizes various techniques for regiospecific deuteration.
| Technique | Catalyst/Reagent | Deuterium Source | Key Feature |
| Metal-Catalyzed Exchange | Cationic Rh(III) or Ir(III) Complexes | D₂O | Directs deuteration to the ortho position relative to a directing group. acs.org |
| Photo-Excited Exchange | Photoexcitation | Deuterated Hexafluoroisopropanol (HFIP-d1) | Metal-free approach that achieves selective deuteration based on the excited-state basicity of the aromatic ring. nih.gov |
| Borane Catalysis | Tris(pentafluorophenyl)borane | D₂O | Metal-free catalysis for deuterating electron-rich aromatic systems under mild conditions. tcichemicals.comtcichemicals.com |
Purification and Structural Elucidation of Synthetic this compound
Following the synthesis of the deuterated glucuronide conjugate, rigorous purification and comprehensive structural analysis are imperative to ensure the final product is suitable for its intended analytical applications.
High-Performance Liquid Chromatography (HPLC) is the primary method for the purification of o-phenylphenol glucuronide and its deuterated analog. fao.orgresearchgate.net Reversed-phase HPLC, utilizing a C18 column, is particularly effective. fao.org The separation is typically achieved using a gradient elution system with a mobile phase consisting of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a formic acid modifier to improve peak shape. fao.org Preparative LC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram-to-gram quantities of the pure compound. asianpubs.org The fractions containing the target compound are collected, combined, and the solvent is removed to yield the purified this compound.
Below is a table with typical parameters for HPLC purification.
| Parameter | Typical Setting | Purpose |
| Stationary Phase | Reversed-Phase C18 Column | Separates compounds based on hydrophobicity. fao.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elutes compounds from the column with increasing organic solvent concentration. fao.org |
| Detector | UV-Vis (e.g., 254 nm or 280 nm) | Detects the aromatic rings in the molecule, allowing for fraction collection. fao.orgasianpubs.org |
| Flow Rate | 0.8 - 1.0 mL/min (Analytical) | Controls the speed of separation. asianpubs.org |
Once purified, the identity and structural integrity of this compound must be unequivocally confirmed. This is accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement of the parent ion, which can confirm the incorporation of the five deuterium atoms. nih.govnih.gov The expected molecular weight for the d5-glucuronide will be approximately 5 Daltons higher than its non-deuterated counterpart. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can provide further evidence for the location of the glucuronide conjugate and the deuterated ring. nih.gov
The table below outlines the expected outcomes from spectroscopic analysis.
| Technique | Expected Observation for this compound | Information Provided |
| HR-MS | Molecular ion peak at [M-H]⁻ or [M+H]⁺ corresponding to the mass of C₁₈H₁₃D₅O₇. | Confirms overall isotopic incorporation (d5) and elemental composition. nih.govnih.gov |
| ¹H NMR | Disappearance of five proton signals in the aromatic region. | Confirms the location and extent of deuteration. nih.gov |
| ¹³C NMR | Carbon signals in the deuterated ring will show splitting (C-D coupling) and potentially lower intensity. | Confirms structural integrity and provides further evidence of deuteration sites. |
| ²H NMR | Signals will be present corresponding to the chemical shifts of the deuterium atoms on the aromatic ring. | Directly detects the incorporated deuterium atoms. |
Assessment of Isotopic Purity and Long-Term Stability of the Deuterated Conjugate
For a deuterated compound to be a reliable internal standard, its isotopic purity must be high, and the deuterium labels must be stable over time, resisting back-exchange with hydrogen.
The isotopic purity is a measure of the percentage of molecules that contain the desired number of deuterium atoms (in this case, five). This is determined primarily using HR-MS. nih.govnih.gov By examining the mass spectrum, the relative abundances of the ions corresponding to the unlabeled (d0), partially labeled (d1-d4), and fully labeled (d5) compound can be measured. nih.gov The isotopic purity is calculated from the ratio of the desired d5 isotopologue to the sum of all isotopologues. An isotopic purity of >98% is generally considered high quality for use as an internal standard. nih.gov
Long-term stability is assessed by storing the purified this compound under defined conditions (e.g., temperature, humidity, in solution) for an extended period. At various time points, an aliquot of the sample is re-analyzed by HR-MS and NMR to determine if any H-D back-exchange has occurred. The stability of the C-D bond on an aromatic ring is generally high, but it is crucial to verify this experimentally to ensure the integrity of the standard over its intended shelf-life and during its use in analytical methods.
Advanced Analytical Methodologies for Detection and Quantification of O Phenylphenol D5 Glucuronide in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantificationresearchgate.netdoi.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for the quantification of o-Phenylphenol Glucuronide, with its deuterated analog, o-Phenylphenol-d5 Glucuronide, ensuring accuracy and robustness. nih.gov This approach provides high selectivity and sensitivity, allowing for the detection of metabolites at sub-microgram per liter levels in samples like human urine. nih.gov
Optimization of Chromatographic Separation Parameters (e.g., Column Chemistry, Mobile Phase)researchgate.net
Effective chromatographic separation is fundamental to minimize matrix interference and ensure reliable quantification. Reversed-phase high-performance liquid chromatography (HPLC) is the standard method for separating this compound and its non-labeled form from other sample components. dphen1.com
Column Chemistry : C18 columns are widely used due to their hydrophobic stationary phase, which effectively retains the moderately nonpolar glucuronide conjugate. dphen1.comnih.gov These columns provide excellent separation for this class of compounds.
Mobile Phase : The mobile phase typically consists of a gradient mixture of an aqueous solvent and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). doi.orgdphen1.com The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the analyte with good peak shape and to separate it from more polar or less polar interferences. doi.org To improve ionization efficiency and peak shape, additives are often included in the mobile phase. For negative ion mode analysis, a weak base like ammonium hydroxide is commonly used. dphen1.com
Table 1: Example of Optimized Chromatographic Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) dphen1.com |
| Mobile Phase A | Water with 5 mM ammonium hydroxide dphen1.com |
| Mobile Phase B | Acetonitrile with 5 mM ammonium hydroxide dphen1.com |
| Flow Rate | 0.4 mL/min dphen1.com |
| Column Temperature | 40 °C dphen1.com |
| Injection Volume | 10 µL dphen1.com |
Tandem Mass Spectrometry Transitions and Fragmentation Pathways for Selective Detectionresearchgate.net
Tandem mass spectrometry (MS/MS) is employed for its high selectivity and specificity, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. doi.org
For glucuronide conjugates, a common and predictable fragmentation pathway involves the neutral loss of the glucuronic acid moiety (C6H8O6, 176 Da) from the deprotonated molecule [M-H]⁻. nih.gov This cleavage yields the deprotonated aglycone, which in this case is o-Phenylphenol or its deuterated analog. For instance, the analysis of o-Phenylphenol (OPP) and its stable isotope-labeled internal standards often involves monitoring the transition of the deprotonated molecule to a characteristic fragment. eurl-pesticides.eu The analysis of the intact glucuronide follows a similar principle, where the precursor is the deprotonated glucuronide and the product ion is the deprotonated aglycone. eurl-pesticides.eu
Table 2: Exemplary MS/MS Transitions for o-Phenylphenol and its Analogs
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
|---|---|---|---|
| o-Phenylphenol (OPP) | 169 | 115 | Negative eurl-pesticides.eu |
| o-Phenylphenol-d5 (OPP-d5) | 174 | 120 | Negative eurl-pesticides.eu |
| o-Phenylphenol Glucuronide | 345 | 169 | Negative |
| This compound | 350 | 174 | Negative |
Note: Transitions for the glucuronides are based on the characteristic loss of the glucuronic acid moiety.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Optimization
The choice of ionization source is critical for achieving optimal sensitivity. Electrospray Ionization (ESI) is frequently the preferred method for analyzing polar, thermally labile molecules like glucuronide conjugates. doi.orgdphen1.com
Electrospray Ionization (ESI) : ESI is typically operated in negative ion mode for glucuronides, as the carboxylic acid group on the glucuronic acid moiety is readily deprotonated to form an abundant [M-H]⁻ ion. doi.org Key parameters that require optimization include the spray voltage, sheath and auxiliary gas pressures, and the temperature of the ion transfer tube and vaporizer. dphen1.com
Atmospheric Pressure Chemical Ionization (APCI) : While less common for this specific application, APCI can also be utilized for the analysis of phenolic compounds and has been successfully applied to o-Phenylphenol. researchgate.net It is generally more suitable for less polar compounds than ESI.
Application of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)nih.govresearchgate.net
The primary and most critical application of this compound is its use as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). nih.govresearchgate.netisolife.nl This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy. isolife.nl
The principle of IDMS involves adding a known quantity of the stable isotope-labeled standard (this compound) to the unknown sample at the very beginning of the analytical procedure. isolife.nl Because the deuterated internal standard is chemically and physically almost identical to the native analyte (o-Phenylphenol Glucuronide), it behaves similarly throughout the entire sample preparation and analysis process. nih.govisolife.nl
Advantages of using this compound as an IS:
Correction for Matrix Effects : It effectively compensates for signal suppression or enhancement caused by co-eluting components from the sample matrix (e.g., urine, plasma). isolife.nl
Correction for Procedural Losses : It accounts for any loss of analyte during sample extraction, cleanup, and concentration steps. isolife.nl
Improved Precision and Accuracy : Quantification is based on the ratio of the signal from the native analyte to the signal from the internal standard, which is more reproducible than relying on the absolute signal of the analyte alone.
The synthesis of deuterated isotopomers like this compound is specifically undertaken to create these ideal analytical standards for use in high-precision LC-MS/MS quantification methods. nih.govresearchgate.net
Sample Preparation Techniques for Diverse Biological and Environmental Samplesdoi.orgnih.gov
Effective sample preparation is crucial to remove interfering substances, concentrate the analyte, and ensure compatibility with the LC-MS/MS system. The choice of technique depends on the complexity of the sample matrix.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Both SPE and LLE are widely used for the extraction of phenolic glucuronides from aqueous samples like urine and plasma. researchgate.netphenomenex.comsigmaaldrich.com
Solid-Phase Extraction (SPE) : SPE is a highly efficient and often preferred method for sample cleanup and concentration. nih.govsigmaaldrich.com The process involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte.
Sorbent Choice : Reversed-phase sorbents like C18 are commonly used for extracting glucuronides from aqueous matrices. researchgate.netnih.gov Polymeric sorbents or phenyl-based sorbents, which offer aromatic selectivity through π-π interactions, can also provide excellent retention and cleanup for o-Phenylphenol Glucuronide. phenomenex.commdpi.com
Optimization : The optimization process involves selecting the appropriate sorbent and optimizing the pH of the sample during loading, as well as the composition of the wash and elution solvents to maximize recovery and purity. nih.gov A typical procedure includes conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with an organic solvent like methanol or acetonitrile. nih.gov
Liquid-Liquid Extraction (LLE) : LLE is a classic separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. phenomenex.com
Solvent Choice : Solvents such as diethyl ether or ethyl acetate (B1210297) are used to extract phenolic compounds from aqueous samples. researchgate.net
Optimization : The efficiency of LLE can be optimized by adjusting the pH of the aqueous sample. For acidic compounds like glucuronides, acidifying the sample can enhance partitioning into the organic phase. The process requires vigorous mixing to ensure efficient mass transfer, followed by separation of the two phases. phenomenex.com
Table 3: Comparison of SPE and LLE for Sample Preparation
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Principle | Partitioning between a solid sorbent and a liquid sample. sigmaaldrich.com | Partitioning between two immiscible liquid phases. phenomenex.com |
| Selectivity | High; can be tailored by choosing specific sorbents. mdpi.com | Moderate; primarily based on polarity. |
| Solvent Usage | Generally lower solvent consumption. sigmaaldrich.com | Often requires larger volumes of organic solvents. |
| Automation | Easily automated for high-throughput analysis. sigmaaldrich.com | More difficult to automate. |
| Common Application | Cleanup of complex biological fluids like plasma and urine. nih.gov | Extraction from aqueous samples and food matrices. phenomenex.comresearchgate.net |
Matrix Effect Assessment and Compensation Strategies in Mass Spectrometry
The analysis of this compound in complex biological matrices using mass spectrometry (MS) is susceptible to matrix effects, which can significantly impact the accuracy and reproducibility of quantification. nih.gov Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to the presence of co-eluting endogenous or exogenous components in the sample. nih.govsemanticscholar.org These effects can lead to erroneous results by negatively affecting linearity, selectivity, accuracy, and sensitivity. nih.gov
Assessment of Matrix Effects:
A common method to evaluate matrix effects is the post-extraction spike method. researchgate.net This involves comparing the response of the analyte spiked into a blank matrix extract with the response of the analyte in a pure solvent at the same concentration. nih.gov The resulting ratio provides a quantitative measure of ion suppression or enhancement. researchgate.net
Another approach is the post-column infusion method, which provides a qualitative assessment of matrix effects across the chromatographic run. researchgate.net A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. Any deviation in the baseline signal of the analyte indicates the presence of interfering components at that retention time. researchgate.net
Compensation Strategies:
Several strategies can be employed to compensate for or minimize matrix effects in the analysis of this compound:
Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, is a highly effective compensation strategy. nih.gov Since this compound is already a deuterated form of o-Phenylphenol Glucuronide, a different isotopologue (e.g., ¹³C-labeled) could serve as an ideal internal standard.
Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix that is identical to the study samples. nih.gov This helps to ensure that the calibration standards and the unknown samples experience the same degree of matrix effect.
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect on the analyte's ionization. nih.gov However, this may compromise the sensitivity of the assay, especially for analytes present at low concentrations.
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a crucial step in minimizing matrix effects. nih.gov This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase. nih.gov
Advanced Sample Preparation: Employing more rigorous sample clean-up techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove a significant portion of the interfering matrix components prior to MS analysis. nih.gov
The following table summarizes common compensation strategies for matrix effects:
| Strategy | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled Internal Standard | Co-eluting internal standard experiences similar matrix effects as the analyte, allowing for accurate ratio-based quantification. | Highly effective in compensating for matrix effects. nih.gov | Synthesis of appropriate labeled standards can be costly and complex. |
| Matrix-Matched Calibration | Calibration standards are prepared in the same biological matrix as the samples to mimic the matrix effect. | Can effectively compensate for matrix effects when a representative blank matrix is available. nih.gov | Finding a truly "blank" matrix can be challenging; variability between matrix lots can be an issue. |
| Sample Dilution | Reduces the concentration of interfering components in the sample. | Simple and can be effective for highly concentrated samples. nih.gov | May lead to analyte concentrations falling below the limit of quantification. |
| Chromatographic Optimization | Improves the separation of the analyte from interfering matrix components. | Can significantly reduce or eliminate co-elution and associated matrix effects. nih.gov | May require extensive method development and may not be able to resolve all interferences. |
| Advanced Sample Preparation | Removes interfering components from the sample prior to analysis. | Can significantly improve data quality by reducing matrix load. nih.gov | Can be time-consuming, may lead to analyte loss, and adds complexity to the workflow. |
Enzymatic Hydrolysis Considerations for Total Glucuronide Quantification (Methodological Nuances)
To determine the total concentration of a xenobiotic, which includes both the free (unconjugated) and conjugated forms, enzymatic hydrolysis is a critical step. nih.gov For this compound, this involves cleaving the glucuronic acid moiety to release the o-Phenylphenol-d5 aglycone, which is then quantified. restek.comresearchgate.net The efficiency of this enzymatic reaction is paramount for accurate quantification and is influenced by several methodological factors. cerilliant.com
Key Methodological Considerations:
Enzyme Source and Purity: β-glucuronidases are available from various sources, including mollusks (Helix pomatia, Patella vulgata), bacteria (Escherichia coli), and recombinant sources. sigmaaldrich.comnih.gov Enzymes from different sources can exhibit varying activities and specificities towards different glucuronide substrates. cerilliant.com For instance, preparations from mollusks often contain sulfatase activity, which may or may not be desirable depending on the analytical goal. sigmaaldrich.com Recombinant β-glucuronidases are gaining popularity due to their high purity and batch-to-batch consistency. nih.gov
Enzyme Concentration and Incubation Time: The amount of enzyme and the duration of the incubation period are critical for achieving complete hydrolysis. nih.gov Insufficient enzyme or a short incubation time can lead to incomplete cleavage of the glucuronide, resulting in an underestimation of the total analyte concentration. restek.com It is essential to optimize these parameters for each specific analyte and matrix. For some applications, as little as 1 to 20 units of glucuronidase per microliter of sample may be sufficient, but the exact amount must be determined empirically. sigmaaldrich.com
Incubation Temperature and pH: The activity of β-glucuronidase is highly dependent on temperature and pH. cerilliant.com Each enzyme has an optimal temperature and pH range for maximal activity. Deviations from these optimal conditions can significantly reduce the efficiency of the hydrolysis reaction. For example, some studies have shown that for certain glucuronides, increasing the incubation temperature to 40°C or 55°C improves hydrolysis efficiency. nih.gov
Potential for Inhibition: Components within the biological matrix can inhibit the activity of β-glucuronidase. It is important to assess for potential inhibition during method development.
Stability of the Aglycone: The stability of the released aglycone (o-Phenylphenol-d5) under the hydrolysis conditions must be evaluated. If the aglycone is unstable, it can degrade during the incubation, leading to an underestimation of the total concentration.
The following table outlines key parameters to consider for optimizing enzymatic hydrolysis:
| Parameter | Methodological Nuance | Impact on Quantification |
| Enzyme Source | Different sources (e.g., Helix pomatia, E. coli, recombinant) have varying activities and purities. sigmaaldrich.comnih.gov | Incomplete hydrolysis if the enzyme is not effective for the specific glucuronide, leading to underestimation. |
| Enzyme Concentration | The amount of enzyme units per volume of sample. nih.gov | Insufficient enzyme concentration can lead to incomplete hydrolysis. restek.com |
| Incubation Time | The duration of the enzymatic reaction. nih.gov | Too short of an incubation time can result in incomplete cleavage of the glucuronide. |
| Incubation Temperature | The temperature at which the hydrolysis is performed. cerilliant.com | Suboptimal temperatures can reduce enzyme activity and lead to incomplete hydrolysis. |
| pH of Reaction | The pH of the buffer solution used for the hydrolysis. cerilliant.com | Enzyme activity is pH-dependent; incorrect pH will result in reduced efficiency. |
| Matrix Inhibitors | Endogenous compounds in the sample that can inhibit enzyme activity. | Inhibition can lead to incomplete hydrolysis and underestimation of the analyte. |
| Aglycone Stability | The chemical stability of the released o-Phenylphenol-d5 under the hydrolysis conditions. | Degradation of the aglycone during incubation will lead to inaccurate quantification. |
Method Validation Parameters for Robust and Reliable Quantification
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for the intended application. thermofisher.com For the quantification of this compound, a comprehensive validation process should be conducted, adhering to guidelines from regulatory agencies. The key validation parameters are discussed below.
Linearity, Range, and Calibration Curve Construction
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
A calibration curve is constructed by plotting the response of the analyte (e.g., peak area ratio of the analyte to the internal standard) versus the known concentration of the analyte in the calibration standards. The linearity of the calibration curve is typically assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. nih.gov For many applications, an r² value of ≥0.99 is considered acceptable. researchgate.net
The calibration curve should be prepared using a minimum of six non-zero concentration points, in addition to a blank sample. nih.gov The concentrations should span the expected range of the study samples.
Limits of Detection (LOD) and Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. ut.ee It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. nih.gov
The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. ut.ee The analyte response at the LOQ should be at least five times the response of the blank. au.dk Regulatory guidelines often specify that the precision at the LOQ should not exceed 20% and the accuracy should be within 80-120%. au.dkgtfch.org
The LOD and LOQ can also be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas: sepscience.com
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ = the standard deviation of the response (often of the y-intercepts of regression lines or the standard deviation of blank responses)
S = the slope of the calibration curve
Precision, Accuracy, and Reproducibility Assessment
Precision is a measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. au.dk It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). europa.eu Precision is typically evaluated at three levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. au.dk
Intermediate precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. au.dk
Reproducibility: The precision obtained between different laboratories. gtfch.org
Accuracy is the closeness of the mean test results to the true or accepted reference value. au.dk It is expressed as the percentage of the nominal concentration.
Precision and accuracy are typically assessed by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. nih.gov For a method to be considered valid, the precision (CV) should not exceed 15% for the QC samples (20% at the LOQ), and the accuracy should be within ±15% of the nominal value (±20% at the LOQ). gtfch.org
The following table provides an example of acceptance criteria for precision and accuracy:
| Parameter | Concentration Level | Acceptance Criteria |
| Precision (CV/RSD) | Low, Medium, High QC | ≤ 15% gtfch.org |
| LOQ | ≤ 20% gtfch.org | |
| Accuracy (% Bias) | Low, Medium, High QC | Within ±15% of nominal value gtfch.org |
| LOQ | Within ±20% of nominal value gtfch.org |
Selectivity and Specificity Evaluation
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample. researchgate.netSpecificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In the context of LC-MS/MS, these terms are often used interchangeably. researchgate.net
Selectivity is evaluated by analyzing blank matrix samples from multiple sources to ensure that there are no interfering peaks at the retention time of the analyte and internal standard. researchgate.net The response of any interfering peaks should be less than 20% of the response of the LOQ for the analyte and less than 5% for the internal standard.
The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) provides a high degree of selectivity and specificity for the quantification of this compound. nih.gov
Alternative Analytical Platforms (e.g., GC-MS after derivatization, if applicable)
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary methodology for the direct analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable and powerful alternative analytical platform. However, due to the inherent chemical properties of glucuronides, direct analysis by GC-MS is not feasible. The high polarity and low volatility of the glucuronic acid moiety, coupled with the thermal instability of the glycosidic bond, necessitate a chemical modification step known as derivatization prior to GC-MS analysis.
Derivatization serves to increase the volatility and thermal stability of the analyte, making it amenable to gas chromatographic separation. This process involves the chemical modification of polar functional groups, such as hydroxyl and carboxylic acid groups present in the this compound molecule. For glucuronides, derivatization is a critical step to prevent thermal degradation in the hot GC injection port and to ensure the compound can be efficiently volatilized and transported through the analytical column.
Several derivatization strategies can be employed for the analysis of glucuronides and their parent phenols. The selection of the appropriate derivatization reagent is crucial and depends on the specific functional groups present in the analyte and the desired sensitivity of the method. Common derivatization approaches applicable to this compound include silylation and acylation.
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups. youtube.com Reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups. youtube.com This process effectively masks the polar functional groups, thereby increasing the volatility and thermal stability of the molecule. Another approach involves a two-step derivatization, starting with methoximation to protect aldehyde and keto groups, followed by silylation. youtube.com
Another common strategy is the hydrolysis of the glucuronide to its aglycone, o-Phenylphenol-d5, followed by derivatization of the resulting phenol. This indirect approach simplifies the derivatization process as phenols are generally less complex to derivatize than the intact glucuronide. The hydrolysis can be achieved either through enzymatic means, using β-glucuronidase, or by acid hydrolysis. Following hydrolysis, the liberated o-Phenylphenol-d5 can be derivatized. For instance, it can be converted to its pentafluorobenzoyl ester derivative for analysis by negative-ion chemical ionization GC-MS, a technique known for its high sensitivity.
The choice of derivatization method can significantly impact the analytical outcome. The following interactive data table summarizes potential derivatization strategies for the analysis of this compound via GC-MS.
| Derivatization Strategy | Target Analyte | Reagent(s) | Rationale | Potential Advantages |
|---|---|---|---|---|
| Silylation | Intact this compound | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Increases volatility and thermal stability by replacing active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. youtube.com | Allows for the analysis of the intact glucuronide, providing direct evidence of conjugation. |
| Hydrolysis followed by Acylation | o-Phenylphenol-d5 (aglycone) | β-glucuronidase or acid hydrolysis, followed by an acylating agent (e.g., pentafluorobenzoyl bromide) | Simplifies derivatization by targeting the less complex aglycone. The resulting derivative can be highly sensitive to detection by electron capture negative ionization mass spectrometry. | High sensitivity and specificity for the aglycone. |
| Methylation | Intact this compound | Ethereal diazomethane in methanol | Forms methyl esters at the carboxylic acid moiety of the glucuronic acid, which can improve ionization efficiency. scispace.com | Can enhance signal intensity for certain glucuronide conjugates. scispace.com |
It is important to note that method development and validation are essential to ensure the chosen derivatization and GC-MS conditions are optimal for the specific matrix being analyzed. Factors such as reaction efficiency, derivative stability, and potential for side reactions must be carefully evaluated.
Enzymatic Biotransformation and Mechanistic Disposition of O Phenylphenol Glucuronide
Identification and Functional Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing o-Phenylphenol Glucuronidation
The conjugation of o-phenylphenol with glucuronic acid is mediated by specific isoforms of the UGT enzyme family. criver.com UGTs are membrane-bound proteins primarily located in the endoplasmic reticulum of cells, most notably in the liver, but also in extrahepatic tissues like the kidney and gastrointestinal tract. criver.com These enzymes catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate containing a suitable functional group, such as the hydroxyl group on o-phenylphenol. criver.comnih.gov The identification of the specific UGT isoforms responsible for a compound's metabolism is essential for understanding its disposition and potential for drug-drug interactions. bioivt.comlabcorp.com Phenolic compounds are common substrates for several UGT isoforms, particularly those in the UGT1A and UGT2B subfamilies. nih.gov For instance, studies on other phenolic compounds like bisphenol A have identified UGT2B15 as the primary catalyzing enzyme in human liver microsomes, with contributions from other isoforms such as UGT1A1 and UGT1A9. nih.gov
In vitro enzyme kinetic studies are fundamental to characterizing the glucuronidation of o-phenylphenol. These studies typically utilize human liver microsomes (HLMs), which contain a full complement of UGT enzymes, or individual recombinant UGT isoforms to determine which enzymes are involved and their relative contributions. criver.comnih.gov By incubating the substrate (o-phenylphenol) with the enzyme source and the cofactor UDPGA, the rate of o-Phenylphenol Glucuronide formation can be measured over time and at various substrate concentrations.
The data generated from these experiments are used to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax reflects the maximum rate of catalysis when the enzyme is saturated with the substrate. The ratio Vmax/Km provides a measure of the intrinsic clearance (CLint), which describes the enzyme's catalytic efficiency. While specific kinetic parameters for o-phenylphenol glucuronidation by individual UGT isoforms are not extensively detailed in publicly available literature, the general methodology is well-established. For example, kinetic analyses of other phenolic substrates have demonstrated the utility of this approach. In studies of morphine glucuronidation, Km values for UGT1A family isoforms ranged from 2.6 to 37.4 mM. nih.gov
Table 1: Representative Enzyme Kinetic Parameters for the Glucuronidation of Phenolic Compounds by Human UGT Isoforms This table is illustrative of typical data obtained in such studies, as specific values for o-phenylphenol are not readily available.
| Substrate | UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg) |
|---|---|---|---|---|
| Bisphenol A | UGT2B15 | 8.68 | 873 | 100.6 |
| Bisphenol A | Pooled HLMs | 6.39 | 4250 | 665.1 |
| Morphine (to M3G) | UGT1A1 | 2600 | - | - |
| Morphine (to M3G) | UGT2B7 | 420 (high affinity) | - | - |
Data sourced from studies on Bisphenol A nih.gov and Morphine nih.gov.
Recombinant UGT expression systems are a cornerstone for elucidating metabolic pathways. nih.gov These in vitro tools involve expressing a single, specific human UGT isoform in a cell line that does not naturally produce it, such as insect cells or bacteria. criver.combioivt.com This allows for the unambiguous characterization of the activity of an individual enzyme toward a substrate without the confounding influence of other UGTs present in human liver microsomes. criver.com
To identify the UGTs that catalyze o-phenylphenol glucuronidation, o-phenylphenol would be incubated with a panel of recombinant human UGT isoforms, including those known to metabolize phenols (e.g., UGT1A1, UGT1A6, UGT1A9, UGT2B7, UGT2B15). criver.combioivt.com The formation of o-Phenylphenol Glucuronide is then quantified. The isoforms that demonstrate significant catalytic activity are identified as contributors to the compound's metabolism. This approach, often referred to as reaction phenotyping, is a standard recommendation by regulatory agencies when a metabolic pathway accounts for a significant portion of a drug's total clearance. bioivt.comlabcorp.com
Regioselectivity refers to the preferential conjugation of a molecule at one specific position when multiple potential sites are available. nih.gov In the case of o-phenylphenol, the molecule possesses a single phenolic hydroxyl group. Therefore, the glucuronidation reaction is inherently highly regioselective, occurring exclusively at this hydroxyl group to form an ether glucuronide, specifically 2-phenylphenyl-β-D-glucuronide. researchgate.net The enzymatic mechanism of UGTs facilitates the nucleophilic attack of the hydroxyl group's oxygen atom on the anomeric carbon of the glucuronic acid moiety from UDPGA. researchgate.net The synthesis of o-Phenylphenol-O-glucuronide and its deuterated analog for use as analytical standards confirms this site of conjugation. researchgate.netnih.gov For more complex phenols with multiple hydroxyl groups, different UGT isoforms can exhibit distinct regioselectivity, leading to the formation of various glucuronide isomers with potentially different biological properties. nih.govresearchgate.net
Comparative Metabolic Pathways and Glucuronidation Capacities Across Non-Human Species (In Vitro and In Vivo Animal Studies)
Significant species differences exist in drug metabolism, including glucuronidation, due to variations in the expression, function, and substrate specificity of UGT enzymes. nih.govnih.gov Therefore, comparative studies across different animal species are crucial for extrapolating metabolic data to humans.
An in vivo study directly compared the metabolism of o-phenylphenol in male B6C3F1 mice, male F344 rats, and male human volunteers. nih.gov The results highlighted significant species differences in the primary conjugation pathway. While glucuronidation occurred in all three species, sulfation was the predominant metabolic route at low doses. nih.gov In mice, o-Phenylphenol-glucuronide accounted for 29% of the urinary metabolites, whereas in rats and humans, it represented only 7% and 4%, respectively. nih.gov Conversely, sulfation was the major pathway in rats (82%) and humans (69%), but less so in mice (57%). nih.gov These findings underscore the importance of selecting appropriate animal models in metabolic research.
Table 2: Comparative Urinary Metabolite Profile of o-Phenylphenol in Mouse, Rat, and Human
| Species | o-Phenylphenol-glucuronide (% of total urinary metabolites) | o-Phenylphenol-sulfate (% of total urinary metabolites) | Phenylhydroquinone (B131500) (PHQ) Conjugates (% of total urinary metabolites) |
|---|---|---|---|
| Mouse (Male) | 29% | 57% | 12% |
| Rat (Male) | 7% | 82% | 5% |
| Human (Male) | 4% | 69% | 15% |
Data adapted from Bartels et al. (1998). nih.gov
The specific UGT isoforms responsible for glucuronidation can differ between species. The human UGT1 gene locus produces nine functional enzymes, whereas the mouse Ugt1 locus generates a different set of isoforms. nih.gov This genetic divergence leads to species-specific patterns of metabolism. For example, UGT1A1 and UGT1A3 are major isoforms for ezetimibe glucuronidation in humans, but the corresponding enzymes in other species may have different substrate specificities or may not be expressed at equivalent levels. mdpi.com Identifying the orthologous UGT enzymes in preclinical species that correspond to the key human UGTs is a significant challenge in drug development. To overcome these species differences, humanized animal models, such as mice with a "humanized" UGT1 gene locus (hUGT1 mice), have been developed. nih.govnih.gov These models can be valuable tools for predicting human drug glucuronidation and disposition more accurately. nih.govnih.gov The specific UGT isoforms involved in o-phenylphenol glucuronidation in common non-human species like rats and mice have not been definitively identified in the reviewed literature.
Modulation of Glucuronidation by Inducers and Inhibitors in In Vitro Systems
The rate and extent of o-phenylphenol glucuronidation can be significantly altered by the presence of other xenobiotics, which can act as inducers or inhibitors of the UGT enzymes responsible for this metabolic pathway. In vitro systems, such as human liver microsomes and recombinant UGT enzymes, are invaluable tools for characterizing these interactions.
Investigation of Enzyme Induction by Co-Exposed Xenobiotics
The expression of UGT enzymes can be upregulated in response to exposure to various foreign compounds, a process known as enzyme induction. This can lead to an accelerated metabolism of co-administered substances. The induction of UGTs is primarily mediated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Aryl hydrocarbon Receptor (AhR).
While specific inducers for the UGT isoforms that metabolize o-phenylphenol have not been extensively detailed in the literature, general principles of UGT induction by xenobiotics can be applied. Prototypical inducers that are known to upregulate a broad range of UGTs include:
Phenobarbital: Activates the Constitutive Androstane Receptor (CAR), leading to the induction of several UGT1A and UGT2B isoforms.
Rifampicin: A potent activator of PXR, which in turn induces the expression of UGT1A1, UGT1A3, UGT1A4, and UGT1A9.
3-Methylcholanthrene: A classic AhR agonist that can induce UGT1A family enzymes.
In vitro studies investigating the induction of o-phenylphenol glucuronidation would typically involve pre-treating primary human hepatocytes or liver-derived cell lines with a suspected inducer for 24-72 hours. Following this pre-treatment, the cells or their microsomal fractions would be incubated with o-phenylphenol, and the rate of o-phenylphenol glucuronide formation would be measured and compared to that in untreated control cells.
Table 1: Examples of Xenobiotic Inducers of UGT Enzymes
| Inducer | Nuclear Receptor Target | Potentially Induced UGT Isoforms Relevant to Phenolic Compounds |
|---|---|---|
| Phenobarbital | CAR | UGT1A1, UGT2B family |
| Rifampicin | PXR | UGT1A1, UGT1A3, UGT1A4, UGT1A9 |
| 3-Methylcholanthrene | AhR | UGT1A family |
Assessment of Competitive and Non-Competitive Inhibition Mechanisms
Enzyme inhibition leads to a decrease in the metabolic rate of a substrate. In the context of o-phenylphenol, inhibition of its glucuronidation can result in elevated plasma concentrations of the parent compound, potentially leading to increased toxicity. Inhibition can be broadly categorized as competitive or non-competitive.
Competitive Inhibition: Occurs when an inhibitor molecule, structurally similar to the substrate, competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. In competitive inhibition, the Michaelis constant (Km) of the substrate increases, while the maximum velocity (Vmax) remains unchanged.
Non-Competitive Inhibition: Involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. In this case, increasing the substrate concentration does not reverse the inhibition. Non-competitive inhibition is characterized by a decrease in Vmax, while Km remains unchanged.
While specific inhibitors of o-phenylphenol glucuronidation are not well-documented, other phenolic compounds and drugs that are UGT substrates could potentially act as competitive inhibitors. For instance, bisphenol A (BPA), another phenolic compound, has been shown to inhibit the glucuronidation of genistein. A similar mechanism could be postulated for o-phenylphenol.
In vitro inhibition studies are typically conducted using human liver microsomes or specific recombinant UGT isoforms. A range of inhibitor concentrations are co-incubated with a fixed concentration of o-phenylphenol and the UGT cofactor, UDP-glucuronic acid (UDPGA). The rate of o-phenylphenol glucuronide formation is then measured to determine the inhibitory potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). To elucidate the mechanism of inhibition, kinetic studies are performed by measuring reaction velocities at various substrate and inhibitor concentrations, followed by analysis using graphical methods like Lineweaver-Burk plots.
Role of Transporter Proteins in Glucuronide Efflux and Hepatic Disposition
Once formed, o-phenylphenol glucuronide, being an organic anion, requires transporter proteins to facilitate its movement across cellular membranes and subsequent elimination from the body. The disposition of this metabolite is largely governed by the coordinated action of uptake and efflux transporters, particularly in the liver.
Characterization of Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Proteins (MRPs)
The transport of glucuronide conjugates is primarily handled by two major superfamilies of transporters: the Organic Anion Transporting Polypeptides (OATPs), which are uptake transporters, and the ATP-binding cassette (ABC) transporters, which include the Multidrug Resistance-Associated Proteins (MRPs) that function as efflux pumps.
Organic Anion Transporting Polypeptides (OATPs): These transporters are responsible for the uptake of a wide range of endogenous and xenobiotic compounds from the blood into various tissues, most notably the liver. OATP1B1 and OATP1B3 are highly expressed on the basolateral (sinusoidal) membrane of hepatocytes and are key determinants of the hepatic clearance of many drugs and their metabolites, including glucuronides. It is highly probable that o-phenylphenol glucuronide, present in the circulation, is taken up into hepatocytes via these transporters for subsequent biliary excretion.
Multidrug Resistance-Associated Proteins (MRPs): These are efflux transporters that actively pump substrates out of cells. MRP2 (ABCC2) is predominantly located on the apical (canalicular) membrane of hepatocytes and plays a crucial role in the biliary excretion of glucuronide conjugates. MRP3 (ABCC3) and MRP4 (ABCC4) are typically found on the basolateral membrane of hepatocytes and are involved in the efflux of glucuronides back into the sinusoidal blood, contributing to their systemic circulation and eventual renal elimination.
Table 2: Key Transporter Proteins in Glucuronide Disposition
| Transporter | Family | Location in Hepatocyte | Primary Function | Potential Role for o-Phenylphenol Glucuronide |
|---|---|---|---|---|
| OATP1B1 | SLCO | Basolateral Membrane | Uptake from blood into liver | Hepatic uptake |
| OATP1B3 | SLCO | Basolateral Membrane | Uptake from blood into liver | Hepatic uptake |
| MRP2 | ABCC | Apical Membrane | Efflux from liver into bile | Biliary excretion |
| MRP3 | ABCC | Basolateral Membrane | Efflux from liver into blood | Systemic recirculation |
In Vitro Transport Studies in Vesicle and Cell Line Models
To definitively identify the transporters involved in the disposition of o-phenylphenol glucuronide and to characterize the kinetics of this transport, various in vitro models are employed.
Membrane Vesicle Assays: These assays utilize inside-out membrane vesicles prepared from cells overexpressing a specific transporter of interest (e.g., MRP2 or OATP1B1). These vesicles allow for the direct measurement of ATP-dependent transport (for ABC transporters like MRPs) or substrate uptake (for OATPs) in a simplified, cell-free system. By incubating the vesicles with radiolabeled or fluorescently tagged o-phenylphenol glucuronide, one can determine if it is a substrate for the specific transporter. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) can also be derived from these experiments.
Cell Line Models: Transfected cell lines that overexpress a single transporter are invaluable for studying transport processes in a more physiologically relevant context. For example, Madin-Darby canine kidney (MDCK) or human embryonic kidney (HEK293) cells can be engineered to express human OATP1B1, MRP2, or other transporters. Transport of o-phenylphenol glucuronide across a polarized monolayer of these cells can be measured, allowing for the determination of transport directionality (influx or efflux) and the calculation of permeability coefficients. Additionally, cell lines that endogenously express relevant transporters, such as the human colon adenocarcinoma cell line Caco-2, can be used to model intestinal absorption and efflux of xenobiotics and their metabolites.
Through these in vitro studies, a comprehensive understanding of the transport mechanisms governing the hepatic disposition and ultimate elimination of o-phenylphenol glucuronide can be achieved, providing crucial data for pharmacokinetic modeling and risk assessment.
Application of O Phenylphenol D5 Glucuronide in Advanced Biomonitoring Research Methodologies
Method Development for Non-Invasive Biological Samples (e.g., urine, environmental matrices)
The development of robust and sensitive analytical methods is fundamental to the utility of o-Phenylphenol-d5 Glucuronide in biomonitoring. These methods are primarily designed for non-invasive biological samples, with a significant focus on urine due to its role in the excretion of OPP metabolites.
The optimization of analytical methods for the detection of o-phenylphenol metabolites using this compound as an internal standard is a multi-faceted process, tailored to the specific characteristics of each biological matrix. While urine is the most common matrix for OPP biomonitoring, methods can be adapted for other matrices such as plasma or serum, and even environmental samples like wastewater, to provide a comprehensive picture of exposure and contamination.
The primary analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. researchgate.net Optimization of LC-MS/MS parameters is crucial for achieving reliable and accurate results. This includes the careful selection of the mobile phase composition, pH, and gradient to ensure efficient chromatographic separation of the analytes from matrix components. The ion source parameters, such as capillary voltage, nebulizer pressure, gas flow rate, and temperature, are optimized to maximize the ionization of the target analytes and the internal standard. chromatographyonline.com
For urine samples, a key step in method development is the enzymatic hydrolysis of glucuronide and sulfate (B86663) conjugates to release the parent o-phenylphenol. nih.gov The efficiency of this hydrolysis can be optimized by adjusting the type and amount of enzyme (e.g., β-glucuronidase), incubation temperature, and time. researchgate.netnih.gov However, direct measurement of the glucuronide conjugate using this compound as a standard is also possible and can provide more specific information about metabolic pathways. nih.gov
Sample preparation is another critical aspect of method optimization. Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes from complex matrices like urine. researchgate.net The choice of SPE sorbent and elution solvents is optimized to maximize the recovery of o-phenylphenol metabolites while minimizing matrix effects.
Table 1: Example of Optimized LC-MS/MS Parameters for o-Phenylphenol Metabolite Analysis
| Parameter | Optimized Condition |
|---|---|
| LC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol (B129727) or Acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3000 V |
| Drying Gas Temperature | 270 - 320 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 30 - 35 psi |
The stability of o-phenylphenol metabolites, including the glucuronide conjugate, is a critical consideration for the integrity of biomonitoring data. Improper sample collection and storage can lead to the degradation of metabolites, resulting in an underestimation of exposure.
Studies on the stability of other glucuronide conjugates in urine have shown that storage temperature is a key factor. nih.gov Generally, freezing samples at -20°C or, ideally, -80°C provides optimal stability for long-term storage. researchgate.netnih.gov Storage at 4°C may be suitable for short periods (up to 48 hours), while storage at room temperature should be avoided for extended periods (more than 8-24 hours) to prevent significant degradation. researchgate.netnih.govmdpi.com
The stability of this compound itself as an internal standard is also important. While deuterated standards are generally stable, their stability in the specific matrix and under the chosen storage conditions should be verified during method validation. The addition of preservatives to urine samples can also impact metabolite stability and should be carefully evaluated. mdpi.com
Table 2: General Recommendations for Urine Sample Storage to Ensure Metabolite Stability
| Storage Condition | Recommended Duration | Rationale |
|---|---|---|
| Room Temperature (~20-25°C) | < 8-24 hours | Potential for significant metabolite degradation. researchgate.netnih.gov |
| Refrigerated (4°C) | Up to 48 hours | Inhibits microbial growth and slows enzymatic degradation. mdpi.com |
| Frozen (-20°C) | Short to medium-term (weeks to months) | Good for preserving most metabolites. nih.gov |
| Ultra-low Freezer (-80°C) | Long-term (months to years) | Optimal for preserving the integrity of biological samples. researchgate.net |
Utility as an Internal Standard for Accurate Quantification of o-Phenylphenol Metabolites
The primary application of this compound in biomonitoring is its use as an internal standard. nih.gov Its structural similarity to the native o-phenylphenol glucuronide ensures that it behaves similarly during sample preparation, chromatography, and mass spectrometric detection.
The incorporation of this compound into an analytical workflow is a straightforward yet critical step for ensuring accurate quantification. The deuterated standard is typically added to the biological sample at the very beginning of the sample preparation process. This early addition allows the internal standard to compensate for any analyte loss that may occur during extraction, cleanup, and concentration steps.
A typical workflow would involve:
Aliquoting the Sample: A precise volume of the biological sample (e.g., urine) is measured.
Spiking with Internal Standard: A known amount of this compound solution is added to the sample.
Sample Preparation: The sample undergoes extraction and cleanup procedures (e.g., enzymatic hydrolysis followed by SPE).
Analysis: The final extract is injected into the LC-MS/MS system.
Quantification: The concentration of the native o-phenylphenol glucuronide is determined by comparing its peak area to the peak area of the deuterated internal standard.
The concentration of the internal standard should be carefully chosen to be within the linear range of the instrument's response and comparable to the expected concentration range of the analyte in the samples.
The use of stable isotope-labeled standards like this compound offers significant advantages in reducing analytical variability and improving the accuracy and precision of biomonitoring data.
Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the native analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, thus correcting for these variations.
Compensation for Analyte Loss: Losses of the analyte during sample preparation steps such as extraction, evaporation, and reconstitution are a common source of error. Because the internal standard is added at the beginning, it is subject to the same losses as the native analyte, and the ratio remains unaffected.
Improved Precision and Accuracy: By correcting for variations in sample preparation and instrument response, stable isotope-labeled standards significantly improve the precision (reproducibility) and accuracy (closeness to the true value) of the measurements.
Design Considerations for Biomonitoring Studies Utilizing this compound as an Analytical Tool (focus on analytical design, not population results)
When designing a biomonitoring study that utilizes this compound, several analytical considerations are paramount to ensure the generation of high-quality, reliable data.
Method Validation: The analytical method must be thoroughly validated according to established guidelines. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. ijalsr.org
Quality Control: A robust quality control (QC) program is essential. This involves the regular analysis of QC samples at different concentrations (low, medium, and high) to monitor the performance of the method over time. The inclusion of blank samples is also crucial to check for contamination. cdc.gov
Chain of Custody: A strict chain of custody protocol should be in place from sample collection to analysis to ensure sample integrity and prevent misidentification. ebrary.net
Selection of Analytical Technique: While LC-MS/MS is the most common technique, the specific instrumentation and its capabilities should be appropriate for the study's objectives, particularly in terms of sensitivity and throughput.
Standardization: The use of certified reference materials, if available, can help to ensure the comparability of results between different laboratories and studies. sigmaaldrich.com
By carefully considering these analytical design elements, researchers can effectively utilize this compound to obtain accurate and precise measurements of o-phenylphenol metabolite concentrations, leading to a better understanding of human exposure to this compound.
Environmental Occurrence and Transformation of O Phenylphenol Glucuronide Metabolites
Detection and Quantification in Aquatic and Terrestrial Systems
The detection of OPP metabolites in the environment is an indicator of anthropogenic influence and the downstream fate of consumed or utilized biocides. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are necessary for the specific measurement of these conjugated metabolites in complex matrices. nih.gov
Wastewater treatment plants (WWTPs) are primary conduits for the entry of OPP and its metabolites into aquatic ecosystems. While OPP is considered readily biodegradable, with studies showing 60-65% degradation, the typical residence time in a WWTP may not be sufficient for its complete removal. fao.orgregulations.gov This suggests that a fraction of OPP, along with its excreted metabolites like OPP-G, is likely to be present in the final effluent discharged into receiving waters. regulations.gov The detection of the parent compound OPP in surface water, river sediments, and sewage sludge further supports the likelihood that its glucuronide metabolite is also present in these environments. researchgate.netresearchgate.net
The mobility of o-phenylphenol and its metabolites in the environment is largely governed by their sorption to soil and sediment particles. The parent compound, OPP, is considered to have low to moderate mobility in soil. researchgate.netregulations.gov Its sorption is primarily influenced by the organic carbon content of the soil. researchgate.net
Batch experiments based on OECD guideline 106 have been used to determine the sorption coefficients for OPP. The results indicate that the organic carbon-normalized distribution coefficient (Koc) is a reliable predictor of its behavior in soil. researchgate.net
Table 1: Soil Sorption Coefficients for o-Phenylphenol (OPP)
| Soil Characteristic | Value Range | Implication for Mobility |
|---|---|---|
| Koc (L/kg) | 894 - 1703 | Moderately mobile to immobile |
Koc: Organic carbon-normalized distribution coefficient. Data sourced from sorption studies on multiple soil types. researchgate.net
The process of glucuronidation significantly increases the polarity and water solubility of OPP, creating the OPP-G metabolite. This chemical change suggests that OPP-G would be less likely to sorb to organic matter and soil particles compared to its parent compound. Consequently, o-phenylphenol glucuronide is expected to be more mobile in aquatic and terrestrial systems, potentially leading to wider distribution in the environment. However, specific experimental data on the sorption and transport dynamics of OPP-G in soils and sediments are limited. The behavior of similar polar organic compounds suggests that factors like soil pH, clay mineral content, and the presence of dissolved organic matter would also play a significant role in its transport. clemson.edumdpi.com
Biotransformation and Degradation Pathways in Environmental Compartments
Once in the environment, o-phenylphenol glucuronide can undergo transformation through both biological and non-biological processes. These pathways determine its persistence, the potential for the parent compound to be regenerated, and its ultimate fate.
The primary biotransformation pathway for o-phenylphenol glucuronide in the environment is enzymatic deconjugation. nih.gov This process involves the cleavage of the glucuronide bond, releasing the parent o-phenylphenol and glucuronic acid. This reaction is catalyzed by the enzyme β-glucuronidase, which is widespread among environmental microorganisms. nih.govnih.govresearchgate.net
Information regarding the abiotic transformation of o-phenylphenol glucuronide itself is scarce. However, studies on the parent compound, OPP, provide some insight into potential degradation pathways. For instance, OPP reacts with ozone in aqueous solutions, and the reaction rate is significantly influenced by pH. researchgate.net It is plausible that similar oxidative processes, as well as photolysis (degradation by sunlight) and hydrolysis (reaction with water), could contribute to the transformation of OPP-G in sunlit surface waters. The glucuronide bond is generally stable to hydrolysis under neutral pH conditions but can be cleaved under acidic or basic conditions, which might be relevant in specific environmental compartments.
Bioaccumulation and Biomagnification Potential in Non-Human Biota
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow).
The parent compound, o-phenylphenol, has a Log Kow of approximately 3.3, which suggests a potential for bioconcentration. regulations.gov However, experimental studies in fish have demonstrated a low potential for bioaccumulation.
The BCF is the ratio of the chemical concentration in an organism to the concentration in the surrounding water. regulations.govregulations.gov
The metabolic process of converting OPP to o-phenylphenol glucuronide is a detoxification pathway designed to increase water solubility and facilitate rapid excretion from the body. nih.govregulations.gov This increased polarity significantly reduces the likelihood of the metabolite accumulating in fatty tissues. Therefore, the bioaccumulation and biomagnification potential of o-phenylphenol glucuronide is considered to be substantially lower than that of the parent compound, OPP. While OPP itself has been detected in the bile of deep-sea fish, indicating uptake, the conjugated form is expected to be readily eliminated and not persist in tissues. researchgate.net
Uptake and Metabolism in Aquatic and Terrestrial Organisms
The uptake and metabolism of xenobiotics like o-phenylphenol and its metabolites are critical determinants of their potential for bioaccumulation and toxicity in organisms.
Aquatic Organisms:
The bioconcentration potential of o-phenylphenol in aquatic life is considered to be low industrialchemicals.gov.au. Studies have indicated that phenylphenols can bioaccumulate in aquatic organisms; for instance, o-PP has been detected in the bile of deep-sea fish researchgate.net. However, the primary metabolic pathway for OPP in many organisms involves conjugation to form more water-soluble metabolites, such as glucuronides and sulfates, which facilitates their excretion fao.orgnih.govepa.gov. This metabolic process generally reduces the potential for the parent compound to accumulate in tissues.
Once formed, o-phenylphenol glucuronide is significantly more water-soluble than the parent compound, which would theoretically lead to its efficient elimination from aquatic organisms and a low potential for bioaccumulation. The specific mechanisms and rates of uptake and metabolism of o-phenylphenol glucuronide itself by aquatic organisms have not been extensively studied. It is generally presumed that the conjugated form would be less readily taken up from the water compared to the more lipophilic parent compound.
Terrestrial Organisms:
In terrestrial animals, including mammals, o-phenylphenol is well-absorbed and rapidly metabolized fao.orgnih.gov. The primary routes of metabolism involve Phase II detoxification pathways, leading to the formation of o-phenylphenol glucuronide and o-phenylphenol sulfate (B86663) fao.orgnih.govepa.govnih.govregulations.gov. These conjugates are then primarily excreted in the urine fao.orgnih.govnih.gov.
For example, in rats, the main urinary metabolites of sodium o-phenylphenate were found to be OPP-glucuronide and 2,5-dihydroxybiphenyl-glucuronide nih.gov. Studies in mice and humans have also identified o-phenylphenol glucuronide as a significant urinary metabolite nih.gov. The rapid conversion to and excretion of these water-soluble metabolites limits the accumulation of o-phenylphenol in terrestrial organisms fao.org.
The following table summarizes the metabolic pathways of o-phenylphenol in different species, highlighting the formation of glucuronide conjugates.
| Organism | Primary Metabolic Conjugates | Key Findings | References |
|---|---|---|---|
| Rats | o-Phenylphenol glucuronide, o-Phenylphenol sulfate, 2,5-dihydroxybiphenyl-glucuronide | Glucuronidation is a major metabolic pathway. Male rats excrete significantly more 2,5-dihydroxybiphenyl-glucuronide than females. | fao.orgnih.gov |
| Mice | o-Phenylphenol glucuronide, o-Phenylphenol sulfate | Sulfate conjugation is the major pathway at low doses, with glucuronidation also being significant. | nih.gov |
| Humans | o-Phenylphenol glucuronide, o-Phenylphenol sulfate | Sulfate conjugation is the predominant metabolic pathway, with glucuronidation also occurring. | nih.gov |
| Fish | Likely glucuronide and sulfate conjugates | o-Phenylphenol has been detected in the bile of deep-sea fish, suggesting uptake and metabolism. Specific data on glucuronide formation is limited. | researchgate.net |
Trophic Transfer Considerations in Environmental Food Chains
Trophic transfer refers to the movement of contaminants through a food web. The potential for a chemical to biomagnify, or increase in concentration at higher trophic levels, is a significant environmental concern.
For a compound to biomagnify, it must be persistent in the environment, bioavailable, and resistant to metabolism by organisms. While o-phenylphenol itself is readily metabolized, the properties of its glucuronide metabolite suggest a low potential for trophic transfer.
Key considerations for the trophic transfer of o-phenylphenol glucuronide include:
Low Bioaccumulation Potential: As a water-soluble conjugate, o-phenylphenol glucuronide is expected to be efficiently eliminated from organisms, leading to a low bioconcentration factor (BCF) and bioaccumulation factor (BAF) industrialchemicals.gov.au.
Limited Persistence: Glucuronide conjugates can be subject to cleavage by β-glucuronidase enzymes present in various organisms and the environment, which would convert the metabolite back to the parent o-phenylphenol. The parent compound is then subject to further degradation epa.gov.
Toxicity Data: While some pesticides and their metabolites can pose risks to aquatic ecosystems and potentially bioaccumulate, specific studies on the trophic transfer of o-phenylphenol glucuronide are lacking beyondpesticides.org. The focus of environmental risk assessments for o-phenylphenol has been on the parent compound regulations.govepa.gov.
The following table outlines the factors influencing the trophic transfer potential of o-phenylphenol and its glucuronide metabolite.
| Factor | o-Phenylphenol (Parent Compound) | o-Phenylphenol Glucuronide (Metabolite) | Implication for Trophic Transfer |
|---|---|---|---|
| Bioaccumulation Potential | Low to Moderate | Very Low | Low potential for biomagnification. |
| Metabolism | Readily metabolized to conjugates | Can be hydrolyzed back to the parent compound | Rapid metabolism of the parent compound limits its transfer. |
| Water Solubility | Low | High | High water solubility of the glucuronide facilitates excretion and reduces uptake. |
| Persistence | Moderately Persistent | Less Persistent (subject to enzymatic cleavage) | Reduced persistence limits the opportunity for transfer up the food chain. |
Future Research Directions and Emerging Methodologies for Glucuronide Conjugate Research
Advancements in High-Resolution Mass Spectrometry and Untargeted Metabolomics for Xenobiotic Conjugates
The study of xenobiotic conjugates, such as o-Phenylphenol-d5 Glucuronide, has been significantly propelled by innovations in analytical chemistry, particularly high-resolution mass spectrometry (HRMS). researchgate.net HRMS instruments, including Orbitrap and time-of-flight (TOF) analyzers, provide exceptional mass accuracy and resolving power, which are critical for the analysis of complex biological samples. researchgate.net This high level of precision allows for the confident identification and structural elucidation of metabolites. researchgate.net Untargeted metabolomics, a comprehensive approach to analyze all small-molecule metabolites in a sample, leverages HRMS to detect a wide array of compounds without prior selection. rsc.orgnih.gov This strategy is invaluable for discovering novel metabolites and understanding the broader metabolic impact of xenobiotics. rsc.org When applied to glucuronide conjugates, these technologies enable the differentiation of isomers and the detection of metabolites at very low concentrations. scispace.comresearchgate.net
Identification of Novel Glucuronide Metabolites and Transformation Products
Untargeted metabolomics powered by HRMS is a potent tool for identifying previously unknown glucuronide metabolites. nih.govfrontiersin.org In this approach, instead of searching for specific, known compounds, researchers screen for all molecules that exhibit characteristics of glucuronidation. A common technique involves searching for a specific neutral loss corresponding to the mass of glucuronic acid (176.0321 Da) during tandem mass spectrometry (MS/MS) experiments. nih.govresearchgate.net When a precursor ion loses this mass, it strongly suggests the presence of a glucuronide conjugate. nih.gov
This methodology was successfully used to tentatively identify over 70 xenobiotic glucuronides in the bile of fathead minnows exposed to wastewater, revealing numerous contaminants not monitored by targeted methods. nih.gov Similarly, an untargeted analysis of human urine was able to structurally annotate hundreds of potential glucuronide-conjugated metabolites, including previously unreported steroids and flavonoids. acs.org The combination of HRMS with advanced data analysis software can automate the detection of these metabolites, significantly accelerating the characterization of the metabolic fate of compounds like o-phenylphenol. mdpi.com
Comprehensive Metabolic Pathway Mapping using Isotopic Tracers
The use of stable isotope-labeled compounds, such as this compound, is fundamental to tracing metabolic pathways with high certainty. mdpi.comcreative-proteomics.com The "d5" in the name indicates that five hydrogen atoms on the phenyl ring of o-phenylphenol have been replaced with deuterium (B1214612), a stable isotope of hydrogen. researchgate.net This labeling creates a unique mass signature that allows mass spectrometers to distinguish the administered compound and its subsequent metabolites from endogenous molecules. creative-proteomics.combeilstein-journals.org
In untargeted metabolomics, software algorithms can be specifically designed to recognize the unique isotopic patterns of metabolites derived from the labeled tracer. acs.org This stable isotope labeling (SIL) assisted workflow provides high confidence that any detected metabolite containing the deuterium label is genuinely derived from the original xenobiotic. acs.org This approach helps to:
Trace the fate of the parent compound through various biotransformation reactions. mdpi.com
Quantify metabolic flux , providing information on the rates of different pathway activities. nih.gov
Unequivocally identify metabolites in complex biological matrices, reducing ambiguity and false positives. acs.org
For example, studies have used deuterium-labeled compounds to detect novel metabolites of drugs and to differentiate metabolic pathways, demonstrating the power of this technique in mapping biotransformation networks. acs.orgiaea.org The synthesis of deuterated standards like this compound is a critical prerequisite for these powerful analytical studies. researchgate.netnih.gov
Integration of In Silico Modeling and Predictive Tools for UGT Activity and Metabolite Fate
In parallel with analytical advancements, computational or in silico tools are becoming increasingly vital for predicting the metabolic fate of xenobiotics. nih.govnih.gov These models aim to predict whether a compound will be a substrate for UDP-glucuronosyltransferases (UGTs), the key enzymes responsible for glucuronidation, and to identify the specific site on the molecule where conjugation will occur (Site of Metabolism, SOM). nih.govnih.govresearchgate.net
Recent developments have seen the application of sophisticated machine learning and graph neural network (GNN) models. nih.govnih.gov These computational frameworks can be trained on large datasets of known UGT substrates and their metabolites. By learning the structural and chemical features that favor glucuronidation, these tools can predict the metabolic profile of new or poorly studied compounds. nih.govnih.govresearchgate.net For instance, a framework called Meta-UGT has been developed to first predict if a molecule is a UGT substrate and then pinpoint the likely SOM with high accuracy. nih.gov Other tools like BioTransformer and Meteor can simulate various Phase I and Phase II metabolic reactions, including glucuronidation, to generate lists of potential metabolites that can guide analytical screening efforts. frontiersin.org While these models are powerful, their predictive accuracy for certain enzyme families, like UGTs, can be limited by the availability of high-quality training data. simulations-plus.com
Development of Novel In Vitro and Ex Vivo Models for Mechanistic Biotransformation Studies
To study the biochemical processes of metabolism outside of a living organism, researchers rely on a variety of in vitro (in a test tube) and ex vivo (using tissue from an organism) models. hyphadiscovery.comacs.orgnc3rs.org.uk These systems are crucial for detailed mechanistic investigations of how compounds like o-phenylphenol are transformed.
Commonly used in vitro models include:
Human Liver Microsomes: These are vesicles made from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, including UGTs. mdpi.com They are a standard tool for studying Phase I and Phase II metabolism. mdpi.com
Liver S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader range of metabolic activities than microsomes alone. hyphadiscovery.com
Recombinant UGT Enzymes: These are individual UGT enzymes produced through biotechnological methods, allowing researchers to study the specific contribution of each enzyme to the metabolism of a xenobiotic. hyphadiscovery.com
Primary Hepatocyte Cultures: These are liver cells taken directly from a donor. While they provide a highly physiologically relevant model, they can be difficult to maintain and exhibit donor-to-donor variability. nih.gov
More advanced models are continuously being developed, such as 3D cell cultures and "organ-on-a-chip" systems, which better mimic the complex architecture and function of human tissues. For instance, novel ex vivo models using intact locust brains have been evaluated for studying metabolism at the blood-brain barrier. acs.org Another innovative approach involves creating in vitro models of the human gut microbiota to screen how intestinal bacteria metabolize xenobiotics. bohrium.com These models are essential for generating metabolites like o-Phenylphenol Glucuronide for use as analytical standards when chemical synthesis is challenging. hyphadiscovery.com
Interdisciplinary Approaches to Understand the Environmental and Biological Nexus of Xenobiotic Metabolites
Understanding the full impact of xenobiotic metabolites requires collaboration across multiple scientific disciplines, including chemistry, toxicology, environmental science, and computational biology. nih.govopenaccessjournals.com Xenobiotics are foreign chemical substances to a living system, and their metabolism is a key process that determines their persistence, and biological activity. numberanalytics.com
Glucuronidation is typically a detoxification pathway, converting compounds into more water-soluble forms that can be easily excreted. scispace.com However, the resulting metabolites are not always inert. They can be released into the environment through waste streams and may be deconjugated by microbial enzymes, releasing the parent xenobiotic back into the ecosystem. rsc.org
An interdisciplinary approach is essential for:
Assessing Environmental Fate: Studying how xenobiotic conjugates behave in soil, water, and ecosystems, including their potential for bioaccumulation and transformation by environmental microorganisms. openaccessjournals.com
Evaluating Biological Activity: Determining if glucuronide metabolites themselves have any biological or toxicological effects, as some have been shown to be active. scispace.com
Connecting Exposure to Effect: Integrating data from biomonitoring (measuring chemicals in human samples), in vitro toxicology, and environmental analysis to build a comprehensive picture of the risks associated with xenobiotic exposure. numberanalytics.comnih.gov
By combining advanced analytical detection, predictive modeling, and sophisticated biological test systems, researchers can better understand the complete lifecycle of xenobiotic metabolites from their formation in the body to their ultimate fate and impact on the environment. nih.govopenaccessjournals.com
Q & A
Q. What are the key structural and metabolic characteristics of o-Phenylphenol-d5 Glucuronide?
this compound is a deuterated glucuronide conjugate formed via UDP-glucuronosyltransferase (UGT)-mediated metabolism. Its structure includes a β-D-glucopyranosiduronic acid moiety linked to the phenolic group of o-phenylphenol-d5, as confirmed by NMR and mass spectrometry . The deuterium labeling (d5) enhances detection specificity in tracer studies. Glucuronidation typically increases hydrophilicity, facilitating renal excretion, but its stability and reactivity depend on the acyl or phenolic nature of the parent compound .
Q. How can this compound be quantified in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For urine, solid-phase extraction (SPE) with HLB cartridges is recommended, though polar glucuronides may require optimization of wash steps to prevent loss . Deuterated internal standards (e.g., o-Phenylphenol-d10 Glucuronide) improve accuracy by correcting matrix effects. A validated method should include parameters like LOD (≤0.1 mg/L), LOQ, and linearity across physiological ranges .
Q. What experimental designs are critical for pharmacokinetic studies of glucuronide metabolites?
- Sampling: Collect serial urine samples over 24–72 hours to capture elimination phases.
- Normalization: Correct analyte concentrations for urinary creatinine to account for dilution variability .
- CYP/UGT phenotyping: Pre-screen subjects for polymorphisms in UGT1A1/2B7, which influence glucuronidation rates and inter-individual variability .
Advanced Research Questions
Q. How do matrix effects in biological samples impact the recovery of this compound during analysis?
Endogenous compounds in meconium, plasma, or urine can suppress glucuronide signals via ion competition. Strategies to mitigate this include:
Q. What methodologies resolve contradictions in glucuronide stability and reactivity data?
Acyl glucuronides (e.g., drug metabolites) are prone to hydrolysis and transacylation, but phenolic glucuronides like o-Phenylphenol-d5 are more stable. To assess stability:
- Incubation Studies: Monitor degradation in buffers (pH 7.4 vs. 1.2) and human serum at 37°C.
- Crystallographic Analysis: Use crystalline sponges to determine atomic-level structural stability, as demonstrated for gemfibrozil glucuronide .
- Bayesian MCMC Modeling: Quantifies uncertainty in degradation kinetics from sparse data .
Q. How can isotopic labeling (d5) improve tracer studies of glucuronide disposition?
Deuterium labeling enables precise tracking of parent compound vs. metabolite kinetics. Key applications include:
- Hepatic Flux Analysis: Calculate gluconeogenesis/glycogenolysis contributions using ingestion and glucuronide -enrichment ratios (e.g., H5/H2 in NMR) .
- Protein Adduct Studies: Differentiate endogenous vs. exogenous glucuronide adducts via mass shifts in MS/MS .
Methodological Tables
Q. Table 1. LC-MS/MS Parameters for Glucuronide Analysis
Q. Table 2. Key Considerations for Metabolic Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
